(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone: is a complex organic compound that features a thiophene ring substituted with a chlorine atom and an azepane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable diamine precursor.
Coupling Reaction: The final step involves coupling the chlorinated thiophene ring with the azepane ring substituted with a fluorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene and azepane derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
Medicinally, this compound has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development against diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the azepane ring can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
- (5-Bromothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- (5-Chlorothiophen-2-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone
Uniqueness
(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is unique due to the specific combination of the thiophene ring with a chlorine substituent and the azepane ring with a fluorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-16-9-8-15(22-16)17(21)20-10-2-1-3-13(11-20)12-4-6-14(19)7-5-12/h4-9,13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNZTQEHOYMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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